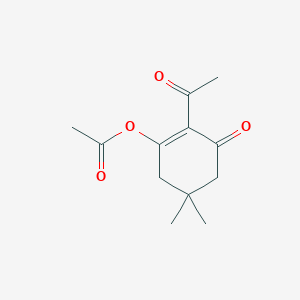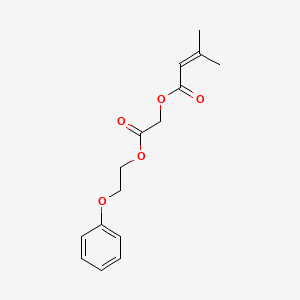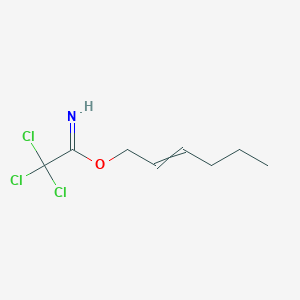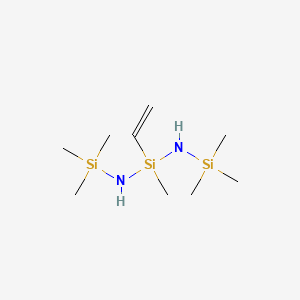![molecular formula C8H14O3S B14616475 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione CAS No. 59140-39-5](/img/structure/B14616475.png)
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione is an organic compound characterized by the presence of an oxirane ring and a thiolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with an oxirane derivative under controlled conditions. One common method involves the use of ®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate as a starting material . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The thiolane ring may also contribute to the compound’s reactivity and interactions with molecular targets .
相似化合物的比较
Similar Compounds
®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate: This compound is similar in structure and is used as a starting material for the synthesis of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Another compound with an oxirane ring, used in different chemical applications.
Uniqueness
This compound is unique due to the combination of the oxirane and thiolane rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
59140-39-5 |
|---|---|
分子式 |
C8H14O3S |
分子量 |
190.26 g/mol |
IUPAC 名称 |
2-[(3-methyloxiran-2-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H14O3S/c1-6-8(11-6)5-7-3-2-4-12(7,9)10/h6-8H,2-5H2,1H3 |
InChI 键 |
OZLVVLYMNUKISX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(O1)CC2CCCS2(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
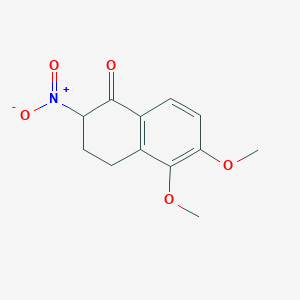
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
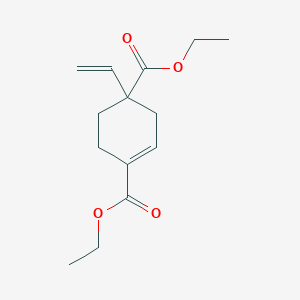

![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)


